molecular formula C21H26N2O5S B2480070 2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide CAS No. 941939-90-8

2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide

Cat. No. B2480070
CAS RN: 941939-90-8
M. Wt: 418.51
InChI Key: PLIGDAIRETVCRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of appropriate amines with sulfonyl chlorides in the presence of a base. For instance, Abbasi et al. (2018) described the synthesis of a series of sulfonamides starting from 4-methoxyphenethylamine, highlighting a general approach that could be applicable to synthesizing compounds with similar structural motifs (Abbasi et al., 2018).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (IR, NMR) are commonly used for structural characterization. For example, Karakaya et al. (2015) conducted a detailed spectroscopic analysis on a benzenesulfonamide derivative to determine its molecular structure, illustrating the utility of these methods in confirming the molecular structure of sulfonamides (Karakaya et al., 2015).

Chemical Reactions and Properties

Sulfonamides can participate in various chemical reactions, serving as intermediates in the synthesis of more complex molecules. The study by Watanabe et al. (1969) on the ortho lithiation of N,N-dimethylbenzenesulfonamide demonstrates the reactivity of sulfonamide derivatives and their potential use in synthetic chemistry (Watanabe et al., 1969).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The study by Wang et al. (2017) on the X-ray powder diffraction of a related compound provides insight into the crystalline structure, which is essential for understanding the physical properties (Wang et al., 2017).

Chemical Properties Analysis

The chemical properties of sulfonamides, including their reactivity, stability, and interactions with biological targets, are significant for their potential applications. The research by Hashimoto et al. (2002) on the synthesis and evaluation of sulfonamide derivatives as selective cyclooxygenase-2 inhibitors highlights the importance of chemical properties in designing therapeutically relevant compounds (Hashimoto et al., 2002).

Scientific Research Applications

Photodynamic Therapy Application

A study by Pişkin, Canpolat, and Öztürk (2020) discusses a zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, which shows potential in photodynamic therapy for cancer treatment. This compound's high singlet oxygen quantum yield and favorable photophysical properties make it a promising photosensitizer in treating cancer using photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antagonistic Properties and Pre-clinical Evaluation

Research conducted by Bromidge et al. (2001) identified substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides as high affinity and selective 5-HT6 antagonists. These compounds exhibited a range of pharmacokinetic profiles in rats, which is significant for pre-clinical evaluations in the development of new drugs (Bromidge et al., 2001).

Synthesis of Cocaine Abuse Therapeutic Agent

Forrat, Ramón, and Yus (2007) discussed the synthesis of (S)-(+)-1-(4-{2-[bis(4-fluorophenyl)methoxy]ethyl}piperazin-1-yl)-2-phenyl-2-propanol, a compound with potential as a cocaine abuse therapeutic agent. The study highlights the key asymmetric step in the synthesis process, which is crucial for developing effective therapeutic agents (Forrat, Ramón, & Yus, 2007).

Cognitive Enhancing Properties in Pharmacology

Hirst et al. (2006) explored SB-399885, a compound with a similar chemical structure. This compound demonstrated potent, selective, and brain-penetrant 5-HT6 receptor antagonist properties with potential cognitive-enhancing effects. Such properties are considered valuable in the treatment of disorders characterized by cognitive deficits, like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

X-ray Powder Diffraction in Drug Synthesis

Wang, Suo, Zhang, Hou, and Li (2017) reported on X-ray powder diffraction data for a compound structurally related to the requested chemical. Such studies are crucial in understanding the crystallographic properties of intermediates used in drug synthesis, like anticoagulants (Wang et al., 2017).

properties

IUPAC Name

2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-14-11-19(28-4)20(12-15(14)2)29(25,26)22-16-8-9-18(27-3)17(13-16)23-10-6-5-7-21(23)24/h8-9,11-13,22H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIGDAIRETVCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide

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